Methyl (2-(N-methylacetamido)ethyl)carbamate
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Overview
Description
Methyl (2-(N-methylacetamido)ethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This specific compound is characterized by its unique structure, which includes a methyl group, an acetamido group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(N-methylacetamido)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This reaction is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(N-methylacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives.
Scientific Research Applications
Methyl (2-(N-methylacetamido)ethyl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2-(N-methylacetamido)ethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: A simpler carbamate ester, often used as a starting material in organic synthesis.
N-methylcarbamate: Another related compound with similar reactivity and applications.
Uniqueness
Methyl (2-(N-methylacetamido)ethyl)carbamate is unique due to its specific structure, which combines a methyl group, an acetamido group, and a carbamate group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl N-[2-[acetyl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-6(10)9(2)5-4-8-7(11)12-3/h4-5H2,1-3H3,(H,8,11) |
InChI Key |
OVLBEPIZGWJDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCNC(=O)OC |
Origin of Product |
United States |
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